molecular formula C14H12N2O3S3 B2773242 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol CAS No. 860785-64-4

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol

Cat. No. B2773242
CAS RN: 860785-64-4
M. Wt: 352.44
InChI Key: RWDCBCBLBJLQKL-UHFFFAOYSA-N
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Description

The compound “2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol” seems to be a complex organic molecule. It likely contains a thiazole ring, a common component in various biologically active compounds . The methylsulfonylphenyl group is also a common feature in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

Scientific Research Applications

Heterocyclic Compounds as Building Blocks

The Chemistry of Heterocycles

Heterocyclic compounds, including thiazoles, serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. They have been used to create diverse classes of molecules, including dyes and biologically active compounds. The unique reactivity of certain heterocyclic scaffolds offers mild reaction conditions for generating versatile products from a wide array of precursors. These compounds play a crucial role in developing new materials and medicines, demonstrating their vast potential in scientific research (Gomaa & Ali, 2020).

Biological Activities of Thiazolidinones

Thiazolidinones in Medicine

Thiazolidinones, a saturated form of thiazole, have shown a wide spectrum of biological activities. This "magic moiety" is part of an important group of heterocyclic compounds with sulfur and nitrogen, demonstrating potential against various health conditions. The literature reveals extensive research on the synthesis and application of thiazolidinones, highlighting their vibrant potential in medicinal chemistry (ArunlalV., Vandana, & Biju, 2015).

Antioxidant Capacity of Heterocyclic Compounds

Antioxidant Assays and Heterocyclic Chemistry

Heterocyclic compounds are also explored for their antioxidant capacity, with specific assays like the ABTS/PP decolorization assay being used to assess their potential. The study of these compounds contributes to understanding their role and efficacy in combating oxidative stress, leading to applications in health and disease prevention (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Future Directions

While specific future directions for this compound were not found, there is ongoing research into the development of new compounds with antimicrobial and anti-inflammatory activities .

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the inflammatory response and is the target of many non-steroidal anti-inflammatory drugs (NSAIDs). It plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s selectivity towards COX-2 over COX-1 suggests that it may have fewer gastrointestinal side effects compared to non-selective NSAIDs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of prostaglandin production results in anti-inflammatory effects.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation. Additionally, some related compounds have been found to release moderate amounts of nitric oxide (NO), which may help to decrease the side effects associated with selective COX-2 inhibitors .

properties

IUPAC Name

2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-22(18,19)10-4-2-9(3-5-10)11-7-20-13(15-11)6-14-16-12(17)8-21-14/h2-5,7-8,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCBCBLBJLQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol

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